![molecular formula C14H15NO3S B2658036 Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate CAS No. 691393-97-2](/img/structure/B2658036.png)
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the linear formula C14H15NO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(N)C=C(C(C=C2)=CC=C2OCC)S1
. The InChI key for this compound is KOGXJKJPBBNEFK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 479.5±45.0 °C at 760 mmHg, and a flash point of 243.8±28.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry Applications
Thiophene derivatives are utilized in industrial chemistry . They are used as corrosion inhibitors , which can help protect metal surfaces from corrosion.
Material Science Applications
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Use in Drug Development
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Role in Synthetic Methods
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . These methods are used to create aminothiophene derivatives and other thiophene-based compounds .
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)12-8-11(15)13(19-12)14(16)17-2/h4-8H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGXJKJPBBNEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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